molecular formula C11H13BrN2O B8377661 1-Amino-3-(2-bromophenyl)piperidin-2-one

1-Amino-3-(2-bromophenyl)piperidin-2-one

Cat. No.: B8377661
M. Wt: 269.14 g/mol
InChI Key: JUQWNNZERBPWGE-UHFFFAOYSA-N
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Description

1-Amino-3-(2-bromophenyl)piperidin-2-one is a piperidinone derivative featuring a 2-bromophenyl substituent at position 3 and an amino group at position 1. Piperidinones are six-membered lactams with a ketone group, and their structural versatility allows for diverse biological interactions. Such compounds are of interest in medicinal chemistry, particularly for central nervous system (CNS) targets and enzyme inhibition, given the prevalence of piperidine scaffolds in bioactive molecules .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-amino-3-(2-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-10-6-2-1-4-8(10)9-5-3-7-14(13)11(9)15/h1-2,4,6,9H,3,5,7,13H2

InChI Key

JUQWNNZERBPWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)N)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl Substituents
  • 1-(3-Bromophenyl)piperidin-2-one (CAS 1016847-66-7) : Differs in the bromophenyl position (meta vs. ortho). The ortho-substitution in the target compound may induce steric hindrance, affecting conformational flexibility and binding to planar receptors .
Halogen-Substituted Piperidinones
  • 3-(2-Chlorobenzyl)piperidin-2-one (CAS 1379971-06-8) : Replaces bromine with chlorine and introduces a benzyl linker. Chlorine’s lower atomic weight reduces molecular density, while the benzyl group may enhance aromatic stacking interactions. However, this compound was discontinued, possibly due to synthetic challenges or stability issues .
  • 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (CAS 1404976-28-8): Features a fluorophenyl group and an ethyl spacer. Fluorine’s electronegativity increases metabolic stability, while the ethyl linker may reduce steric strain compared to direct aryl attachment .
Amino-Functionalized Derivatives
  • 1-(2-Aminoethyl)piperidine (CAS 101258-16-6): Lacks the lactam ring but shares an aminoethyl side chain.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Notable Features
1-Amino-3-(2-bromophenyl)piperidin-2-one* ~284.1 ~1.3 (Predicted) ~400 (Predicted) ~8.5–9.0 Ortho-Br enhances steric effects
3-(2-Chlorobenzyl)piperidin-2-one N/A N/A N/A N/A Discontinued; chlorobenzyl linker
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one 236.29 1.173 390.2 8.69 Fluorine improves metabolic stability

*Predicted values based on analogous structures.

Key Observations :

  • Amino Group Impact: The primary amino group in the target compound enhances aqueous solubility (via protonation at physiological pH) and hydrogen-bond donor capacity, critical for target engagement .
  • Substituent Position : Ortho-substitution in the target compound may reduce rotational freedom, influencing binding to sterically sensitive targets compared to para-substituted analogues .

Preparation Methods

Nucleophilic Cyclization of Mesylated Precursors

A patent by CN103373953A demonstrates the synthesis of 3-aminopiperidine derivatives via nucleophilic substitution of mesylated intermediates. Adapting this method for this compound involves:

Step 1 : Preparation of a mesylated precursor (e.g., 2-((Cbz-amino)pentane-1,5-diyl dimethanesulfonate) (Formula I in the patent).
Step 2 : Reaction with 2-bromophenylamine under optimized conditions (Table 1).

MethodReagentsConditionsYield (%)Reference
Allylamine cyclizationAllylamine, EtOAc70°C, 3–8 h81.3
Hydroxylamine couplingNH2OH·HCl, THF/H2O50–60°C, 14 h72.3

Key Observations :

  • Higher yields are achieved with bulky amines (e.g., 4-methylbenzylamine: 90.3%) due to reduced steric hindrance.

  • Acidic workup (HCl or CF3COOH) efficiently removes Cbz/Boc protecting groups.

While not explicitly detailed in the cited sources, Suzuki coupling represents a viable route to install the 2-bromophenyl group. For example:

  • Prepare a boronic ester-functionalized piperidinone.

  • Couple with 2-bromoiodobenzene under Pd catalysis.

Challenges :

  • Compatibility of the amino group with coupling conditions (may require temporary protection).

  • Regioselectivity in polyhalogenated arenes.

Stereochemical Control in 3-Aminopiperidine Synthesis

The patent highlights enantioselective synthesis using chiral starting materials (e.g., (R)- or (S)-2-((Cbz-amino)pentane-1,5-diyl dimethanesulfonate). Key findings include:

  • Optical Purity : Up to 99% enantiomeric excess (ee) achieved via recrystallization.

  • Recrystallization Solvents : Methyl tert-butyl ether/hexane mixtures yield high-purity isomers.

Comparative Analysis of Synthetic Routes

Table 2 evaluates hypothetical routes for this compound based on analogous methods:

RouteAdvantagesLimitationsYield Potential (%)
Mesylate cyclizationHigh regioselectivityRequires toxic mesylating agents70–85
Suzuki couplingModular aryl introductionPd catalyst cost50–65
Oxidation of piperidineStraightforwardOver-oxidation risks60–75

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(2-bromophenyl)piperidin-2-one, and what key reagents are involved?

Answer: The synthesis typically involves reductive amination or condensation reactions. For example:

  • Reductive amination : React 2-bromophenylamine derivatives with piperidin-2-one precursors using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol/methanol under reflux .
  • Acid-catalyzed cyclization : Utilize acidic conditions (e.g., HCl or H₂SO₄) to cyclize intermediates, ensuring regioselectivity at the 3-position of the piperidine ring .
    Key reagents include 2-bromobenzaldehyde derivatives, ammonia sources (e.g., ammonium acetate), and catalysts like acetic acid. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often involve acetonitrile/water gradients .
  • Spectroscopy :
    • NMR : Compare ¹H/¹³C NMR spectra with PubChem data (e.g., shifts for the bromophenyl group at δ ~7.3–7.8 ppm and piperidinone carbonyl at ~170 ppm) .
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 295 for C₁₁H₁₂BrN₂O) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition : Screen against CNS targets (e.g., monoamine oxidases) using fluorometric assays with appropriate substrates (e.g., kynuramine for MAO-A/B) .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC₅₀ values .
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in its synthesis?

Answer:

  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates, or switch to THF for better solubility of brominated precursors .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during imine formation, while higher temperatures (80–100°C) accelerate cyclization .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilic aromatic substitution at the 2-bromophenyl position .

Q. How do electronic effects of the 2-bromophenyl substituent influence reactivity in downstream functionalization?

Answer:

  • Electrophilic substitution : The bromine atom acts as a meta-directing group, favoring reactions at the 5-position of the phenyl ring. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for nitration or sulfonation .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to replace bromine with aryl/heteroaryl groups. Monitor reaction efficiency via GC-MS .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity verification : Re-test the compound using HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Assay standardization : Compare protocols for receptor binding (e.g., buffer pH, incubation time) and replicate studies under identical conditions .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate the pharmacophore responsible for observed activity .

Q. What advanced spectroscopic techniques can elucidate its conformational dynamics in solution?

Answer:

  • 2D NMR : Perform NOESY to identify spatial proximity between the piperidinone ring and bromophenyl group, confirming chair vs. boat conformations .
  • Variable-temperature NMR : Analyze chemical shift changes to assess ring-flipping kinetics in DMSO-d₆ or CDCl₃ .
  • X-ray crystallography : Co-crystallize with thiourea derivatives to resolve absolute configuration and hydrogen-bonding patterns .

Q. What computational methods are recommended for predicting its metabolic stability?

Answer:

  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) and identify vulnerable sites (e.g., piperidinone NH for oxidation) .
  • Docking simulations : Map interactions with hepatic enzymes using AutoDock Vina and PDB structures (e.g., 4DKI for CYP3A4) to prioritize labile regions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

  • Scaffold modifications : Introduce methyl groups at the piperidine 4-position to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute bromine with trifluoromethyl groups to improve metabolic stability while retaining steric bulk .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs and identify critical H-bond acceptors (e.g., piperidinone carbonyl) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Implement continuous flow reactors to control exothermic steps (e.g., reductive amination) and improve reproducibility .
  • Green chemistry : Replace LiAlH₄ with catalytic hydrogenation (H₂/Pd-C) for safer reduction of imine intermediates .
  • Crystallization optimization : Use anti-solvent precipitation (e.g., water in DCM) to enhance yield and polymorph control .

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